molecular formula C12H20N2O2S B2437090 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea CAS No. 1396707-10-0

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea

Cat. No. B2437090
CAS RN: 1396707-10-0
M. Wt: 256.36
InChI Key: IOXKEPYSMYPWCZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea, also known as THDU, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. THDU belongs to the class of urea derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Molecular Docking and Anticonvulsant Activity

A study on synthesized urea derivatives explored their anticonvulsant activity through molecular docking studies. This research focused on derivatives evaluated for their effectiveness against convulsions, revealing that certain compounds demonstrated significant anticonvulsant properties. The study concluded that sulfonylurea series might offer safer anticonvulsant activity than their counterparts (Thakur et al., 2017).

Structure-Activity Relationships

Another study identified a compound through neuropeptide Y5 receptor screening, optimized for in vitro potency by modifying its structure. The research produced potent compounds in this class, acting as antagonists in a cellular assay. This highlights the utility of urea derivatives in developing receptor-specific drugs (Fotsch et al., 2001).

Hydrogen Bonding and Structural Studies

Research on substituted ureas investigated their hydrogen bonding and structure through NMR, IR, Raman spectroscopies, and X-ray diffraction. This study provided insight into the solid-state behavior of these compounds, emphasizing the importance of hydrogen bonding in determining molecular structure (Kołodziejski et al., 1993).

Synthesis and Computational Study of Imidazole Derivatives

A study synthesized new imidazole derivatives, examining their spectroscopic properties and reactivity through both experimental and computational methods. The research provided insights into the molecular dynamics and potential interactions with biological targets, demonstrating the versatile applications of urea derivatives in molecular design and biological studies (Hossain et al., 2018).

properties

IUPAC Name

1-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-12(2,3)9(15)6-7-13-11(16)14-10-5-4-8-17-10/h4-5,8-9,15H,6-7H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKEPYSMYPWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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